molecular formula C12H18N2O B019375 N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine CAS No. 339068-25-6

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

Katalognummer B019375
CAS-Nummer: 339068-25-6
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: LYNOGBKNFIHKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, often referred to as HET0016 in scientific literature, involves specific reactions that yield this compound as a selective inhibitor of the enzyme responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This process has been detailed in studies focusing on its inhibitory effects on cytochrome P450 isoforms involved in arachidonic acid metabolism (Seki et al., 2005).

Molecular Structure Analysis

Research on compounds structurally related to N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine highlights the importance of the molecular structure in determining their biological activity and interaction with enzymes. The molecular structure, characterized by specific functional groups and spatial configuration, plays a crucial role in its selectivity and potency as an enzyme inhibitor. Studies on isostructural compounds provide insights into the structural requirements for enzyme inhibition (Trilleras et al., 2009).

Chemical Reactions and Properties

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine participates in various chemical reactions, primarily as an inhibitor in enzymatic processes. Its inhibitory activity on cytochrome P450 enzymes, specifically those involved in the production of 20-HETE, is a result of its chemical properties. The compound acts as a selective, non-competitive, and irreversible inhibitor, demonstrating its specific interaction with these enzymes and its potential for targeting specific pathways in biological systems (Seki et al., 2005).

Physical Properties Analysis

The physical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, such as solubility and stability, are essential for its application in biological studies and potential therapeutic use. Developing water-soluble formulations of the compound, as explored in studies, allows for its intravenous administration and study in biological contexts, highlighting the importance of physical property modification for biomedical applications (Mu et al., 2008).

Chemical Properties Analysis

The chemical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, including its reactivity and interaction with biological molecules, underpin its role as a pharmacological agent. Its selective inhibition of specific cytochrome P450 enzymes is a direct consequence of its chemical structure and properties, which enable it to interact selectively with these enzymes and modulate their activity (Seki et al., 2005).

Wissenschaftliche Forschungsanwendungen

1. Attenuation of Cerebral Ischemia-Reperfusion Injury

  • Application Summary: This compound has been found to attenuate oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury. This is achieved through the regulation of microRNAs .
  • Methods of Application: A cellular model of oxygen-glucose deprivation and reoxygenation-induced injury was developed in human neuroblastoma SH-SY5Y cells. The cells were treated with oxygen-glucose deprivation and reoxygenation, which promoted apoptosis. The expression of microRNA-27a-5p was induced, and microRNA-29b-3p expression was inhibited in the neuroblastoma cells exposed to these conditions .
  • Results: The treatment of oxygen-glucose deprivation and reoxygenation promoted the apoptosis of SH-SY5Y cells. Either inhibition of microRNA-27a-5p or overexpression of microRNA-29b-3p mitigated oxygen-glucose deprivation and reoxygenation-induced cellular apoptosis .

2. Inhibition of 20-HETE Synthesis

  • Application Summary: N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine (HET0016) is an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis. It affects the w-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
  • Methods of Application: The effect of HET0016 on 20-HETE synthesis was examined using rat recombinant CYP4A1, 4A2, and 4A3. The inhibitory profile of HET0016 on these enzymes was characterized .
  • Results: The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7nM, 12.1nM, and 20.6nM, respectively. The IC50 value for production of 11,12-epoxy-5,8,14-eicosatrienoic acid (11,12-EET) by CYP4A2 and 4A3 averaged 12.7nM and 22.0nM, respectively .

Zukünftige Richtungen

HET0016 has shown promise in the treatment of cerebral ischemia-reperfusion injury and its potential uses in other applications warrant further investigation . Its role in the regulation of microRNAs and its impact on cellular apoptosis could be areas of future research .

Eigenschaften

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

CAS RN

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 2
Reactant of Route 2
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 3
Reactant of Route 3
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 4
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 5
Reactant of Route 5
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 6
Reactant of Route 6
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

Citations

For This Compound
240
Citations
T Yang, D Wang, Y Qu, Y Wang, Y Feng… - Journal of Integrative …, 2020 - imrpress.com
Cerebral ischemia-reperfusion injury is a common complication that occurs during stroke treatment. Increasingly, microRNAs have been found to participate in the modulation of neuron …
Number of citations: 7 www.imrpress.com
M Guo, RJ Roman, JR Falck, PA Edwards… - Journal of Pharmacology …, 2005 - ASPET
We have previously reported that HET0016 [N-hydroxy-N′-(4-butyl-2 methylphenyl)formamidine], a selective inhibitor of CYP4A and thus 20-HETE (20-hydroxyeicosatetraenoic acid) …
Number of citations: 54 jpet.aspetjournals.org
T Seki, MH Wang, N Miyata… - Biological and …, 2005 - jstage.jst.go.jp
We examined the effect of N-hydroxy-N-(4-butyl-2-methylphenyl)-formamidine)(HET0016), an inhibitor of 20-hydroxy-5, 8, 11, 14-eicosatetraenoic acid (20-HETE) synthesis on the w-…
Number of citations: 36 www.jstage.jst.go.jp
Y Mu, MM Klamerus, TM Miller, LC Rohan… - Drug metabolism and …, 2008 - ASPET
N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine (HET0016) is a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) formation by specific cytochrome P450 isoforms. …
Number of citations: 17 dmd.aspetjournals.org
M Guo, RJ Roman, JD Fenstermacher, SL Brown… - … of Pharmacology and …, 2006 - ASPET
The present study examined the effects of N-hydroxy-N′-(4-butyl-2 methylphenyl) formamidine (HET0016), a selective inhibitor of the formation of 20-hydroxyeicosatrienoic acid (20-…
Number of citations: 58 jpet.aspetjournals.org
S Takayuki, W Mong-Heng, M Noriyuki… - … & Pharmaceutical Bulletin, 2005 - cir.nii.ac.jp
We examined the effect of N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine)(HET0016), an inhibitor of 20-hydroxy-5, 8, 11, 14-eicosatetraenoic acid (20-HETE) synthesis on the ω-…
Number of citations: 0 cir.nii.ac.jp
T Tian, J Li, MY Wang, XF Xie, Q Li - European journal of pharmacology, 2012 - Elsevier
20-Hydroxyeicosatetraenoic acid is a cytochrome P4504A11 metabolite of arachidonic acid that plays an important role in the regulation of human renal functions. In the present study, …
Number of citations: 10 www.sciencedirect.com
N Miyata, K Taniguchi, T Seki, T Ishimoto… - British journal of …, 2001 - Wiley Online Library
The present study examined the inhibitory effects of N‐Hydroxy‐N′‐(4‐butyl‐2‐methylphenyl)‐formamidine (HET0016) on the renal metabolism of arachidonic acid by cytochrome …
Number of citations: 223 bpspubs.onlinelibrary.wiley.com
LD Alexander - The FASEB Journal, 2018 - Wiley Online Library
Changes of the levels of 20‐Hydroxyeicosatetraenoic acid (20‐HETE), an ω‐hydroxylation product of arachidonic acid catalyzed by cytochrome P450 4A, have been recently reported …
Number of citations: 0 faseb.onlinelibrary.wiley.com
P Toth, A Csiszar, D Sosnowska… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Hypertension increases cerebrovascular oxidative stress and inflammation and impairs vasomotor function. These pathological alterations lead to …
Number of citations: 72 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.